2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
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Description
2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.38. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a pyrrolidine scaffold have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to create bioactive molecules with target selectivity .
Biochemical Pathways
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with various biochemical pathways.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the success of suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of 2-((1-((3-Methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine may also be influenced by the reaction conditions.
Properties
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-21-12-4-2-5-14(10-12)23(19,20)18-9-6-13(11-18)22-15-16-7-3-8-17-15/h2-5,7-8,10,13H,6,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABPUDYFKUGURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.